methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H15F2NO4S and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . They are essential heterocyclic compounds and show a variety of properties and applications .
Corrosion Inhibitors
In material science, thiophene-mediated molecules are used as corrosion inhibitors . This application is particularly important in industries where metal components are exposed to harsh conditions.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with applications in various electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Functional Molecular Materials
1,2,5-Thiadiazole 1,1-dioxides and their radical anions have potential use in the construction of functional molecular materials . These materials have applications in technology such as OLEDS, organic conducting materials, and batteries .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit pi3kδ, a lipid kinase involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
The inhibition of PI3Kδ affects several biochemical pathways. PI3Kδ is involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. By inhibiting PI3Kδ, the compound could potentially disrupt these processes .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
The inhibition of PI3Kδ can lead to a decrease in cell proliferation and survival, potentially making this compound useful in the treatment of diseases characterized by overactive cell growth and proliferation .
properties
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)-6,7-difluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c1-10-4-5-12(6-11(10)2)21-9-17(18(22)25-3)26(23,24)16-8-14(20)13(19)7-15(16)21/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQTUACVLVFJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC(=C(C=C32)F)F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.